molecular formula C42H76N2O17 B607369 Erythromycin glutamate CAS No. 16667-03-1

Erythromycin glutamate

カタログ番号: B607369
CAS番号: 16667-03-1
分子量: 881.06
InChIキー: KNOXLRZTEFJWPE-OFWBJVIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycin glutamate is a derivative of erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Erythromycin is widely used to treat various bacterial infections, particularly those caused by gram-positive bacteria. This compound is formed by combining erythromycin with glutamic acid, enhancing its solubility and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of erythromycin glutamate involves the reaction of erythromycin with glutamic acid. This process typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the glutamate salt. The reaction is facilitated by the presence of a suitable catalyst or under mild heating conditions to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by its extraction and purification. The purified erythromycin is then reacted with glutamic acid under optimized conditions to produce this compound. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.

化学反応の分析

Types of Reactions: Erythromycin glutamate undergoes various chemical reactions, including:

    Oxidation: Erythromycin can be oxidized under specific conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions are less common but can occur under certain conditions.

    Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Degradation products such as erythromycin oxime.

    Reduction: Reduced forms of erythromycin.

    Substitution: Various erythromycin derivatives with modified functional groups.

科学的研究の応用

Erythromycin glutamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of macrolide antibiotics under different chemical conditions.

    Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.

    Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Utilized in the formulation of pharmaceutical products to enhance the solubility and stability of erythromycin.

作用機序

Erythromycin glutamate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides during translation. This inhibition prevents the synthesis of essential proteins, ultimately leading to bacterial cell death. The molecular targets include the ribosomal subunits, and the pathways involved are those related to protein synthesis.

類似化合物との比較

    Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.

    Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.

    Roxithromycin: Similar to erythromycin but with a longer half-life and improved pharmacokinetic properties.

Uniqueness of Erythromycin Glutamate: this compound is unique due to its enhanced solubility and stability compared to erythromycin. This makes it more effective in certain formulations and applications, particularly in environments where erythromycin’s stability is compromised.

生物活性

Erythromycin glutamate is a macrolide antibiotic derived from the bacterium Streptomyces erythreus. This compound is notable for its broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and some Gram-negative bacteria. This compound is often used in clinical settings to treat various infections due to its effectiveness and relatively low toxicity. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the translocation step in protein synthesis. This action effectively halts bacterial growth and replication, making it bacteriostatic in nature. The compound's ability to interfere with the ribosomal function is critical for its antimicrobial efficacy.

Antimicrobial Spectrum

This compound exhibits activity against a variety of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Some strains of Haemophilus influenzae
  • Atypical pathogens : Mycoplasma pneumoniae, Chlamydia trachomatis

The compound is particularly useful in treating respiratory tract infections, skin infections, and certain sexually transmitted diseases.

Pharmacokinetics

This compound is well-absorbed when administered orally, with approximately 37-43% remaining in the gastrointestinal tract after administration. Its pharmacokinetic profile allows for effective systemic distribution, although it may be affected by food intake which can reduce its absorption.

Case Studies and Clinical Trials

Several studies have investigated the biological effects of this compound on human cells and its broader implications in clinical settings:

  • Impact on Intestinal Epithelial Cells :
    A study using T84 cells (a human colorectal carcinoma cell line) assessed the effects of erythromycin on intestinal permeability. The results indicated that both acute (0.3 μg/mL) and chronic (300 μg/mL) exposure significantly increased cell layer permeability, suggesting potential implications for gut health during antibiotic therapy .
    Treatment ConcentrationEffect on Transepithelial Electrical Resistance (TER)
    ControlStable TER
    0.03 μg/mLNo significant change
    0.3 μg/mLSignificant decrease in TER after 48 hours
    300 μg/mLGreater than two-fold decrease in TER after 5 days
  • Inflammatory Response Modulation :
    Another study focused on erythromycin's role in modulating inflammatory responses in bronchial epithelial cells. It was found that erythromycin could increase the synthesis of interleukin-8 (IL-8), a key pro-inflammatory cytokine, when cells were exposed to oxidative stress (4-HNE). The upregulation of IL-8 suggests that while erythromycin has antimicrobial properties, it may also influence inflammatory pathways .

Long-term Effects on Microbiota

Research has shown that long-term erythromycin treatment can alter the composition of gut microbiota without significantly affecting microbial diversity. In patients with chronic obstructive pulmonary disease (COPD), erythromycin treatment reduced pathogenic bacteria while promoting beneficial strains . This dual effect highlights the importance of considering microbial balance when prescribing antibiotics.

特性

IUPAC Name

(2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXLRZTEFJWPE-OFWBJVIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H76N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16667-03-1
Record name Erythromycin glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-glutamic acid, compound with erythromycin (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。